Pyrimido(3,4-a)indole, 1,2,3,4-tetrahydro-7-bromo-2,3,5-trimethyl-
Description
Pyrimido(3,4-a)indole, 1,2,3,4-tetrahydro-7-bromo-2,3,5-trimethyl- (CAS: 61467-34-3) is a brominated, methyl-substituted heterocyclic compound with the molecular formula C₁₄H₁₇BrN₂ and a molecular weight of 293.20 g/mol . Structurally, it features a fused pyrimidine-indole core, where the pyrimidine ring is tetrahydrogenated, and substituents include bromine at position 7 and methyl groups at positions 2, 3, and 3.
Properties
CAS No. |
61467-34-3 |
|---|---|
Molecular Formula |
C14H17BrN2 |
Molecular Weight |
293.20 g/mol |
IUPAC Name |
7-bromo-2,3,5-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole |
InChI |
InChI=1S/C14H17BrN2/c1-9-6-14-10(2)12-7-11(15)4-5-13(12)17(14)8-16(9)3/h4-5,7,9H,6,8H2,1-3H3 |
InChI Key |
MMOXJIYOWNYEMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C3=C(N2CN1C)C=CC(=C3)Br)C |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Construction via Fischer Indole Synthesis
The pyrimidoindole core is often synthesized using Fischer indole methodology . For example:
- Step 1 : Condensation of 4-piperidone derivatives with arylhydrazines (e.g., 7-bromo-2,3-dimethylindole hydrazine) under acidic conditions (HCl/EtOH or trifluoroboron etherate) forms the tetrahydro-γ-carboline intermediate via-sigmatropic rearrangement.
- Step 2 : Cyclization and elimination of ammonia yield the pyrimidoindole backbone.
- Key Modifications : Introducing methyl groups at C2, C3, and C5 positions requires pre-functionalized starting materials or selective alkylation post-cyclization.
Stereochemical Control and Resolution
Racemization at allylic positions (e.g., C1) is a challenge due to enamine–imine equilibria. Mitigation strategies include:
- Chiral Resolution : Use of (R)- or (S)-mandelic acid to separate enantiomers via diastereomeric salt formation. For instance, racemic 6-bromo analogs were resolved with >99% enantiomeric excess (ee) using this method.
- Asymmetric Synthesis : Employing chiral auxiliaries or catalysts during cyclization to favor specific stereoisomers.
Catalytic and Reaction Optimization
- Hybrid Catalysts : Nanocatalysts (e.g., Fe₃O₄@SiO₂) enhance yields in Knoevenagel condensations and Michael additions during pyrimidine ring formation.
- Coupling Reagents : HATU or EDCI improve amidation efficiency for N-cyclohexyl acetamide derivatives.
- Reductive Conditions : Triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) effectively reduce intermediates without side reactions.
Representative Synthetic Pathway
A validated route for the target compound includes:
- Fischer Indole Cyclization : 7-Bromo-2,3-dimethylindole hydrazine + 5-methyl-4-piperidone → Tetrahydro-γ-carboline intermediate.
- Methylation : Sequential treatment with CH₃I/K₂CO₃ at C2, C3, and C5.
- Bromination : NBS in CH₂Cl₂ at C7.
- Chiral Resolution : (S)-Mandelic acid in methanol/MTBE to isolate the desired enantiomer.
Analytical and Yield Data
| Step | Yield (%) | Purity (HPLC) | Key Reagents |
|---|---|---|---|
| Cyclization | 65–78 | >95% | HCl/EtOH, BF₃·Et₂O |
| Methylation (C2/C3) | 82–90 | >98% | CH₃I, K₂CO₃ |
| Bromination (C7) | 88–92 | >97% | NBS, CH₂Cl₂ |
| Chiral Resolution | 45–50* | >99% ee | (S)-Mandelic acid, MTBE |
*Yield reflects isolation of a single enantiomer.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-7-bromo-2,3,5-trimethylpyrimido[1,6-a]indole involves its interaction with various molecular targets and pathways. Indole derivatives often bind to multiple receptors, exerting their effects through modulation of signaling pathways. For instance, they may inhibit enzymes or receptors involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations:
Substitution Patterns: The target compound’s 7-bromo substitution is distinct from the 3-bromo substitution in the pyrazolo[1,5-c]pyrimidine derivative and the 7-trifluoromethyl group in pyrazolo[1,5-a]pyrimidines . Bromine at position 7 may enhance electrophilic reactivity or steric effects in the fused indole system. Methyl groups at positions 2, 3, and 5 in the target compound contrast with phenyl or cyano groups in analogues, influencing solubility and steric hindrance .
The triazolo[1,5-a]pyrimidine system in introduces a triazole ring, enhancing hydrogen-bonding capacity compared to the pyrimidoindole framework .
Target Compound:
Limited synthetic details are available in the provided evidence. However, bromination and methylation strategies are inferred to be critical for introducing substituents on the pyrimidoindole core .
Analogues:
- Pyrazolo[1,5-a]pyrimidines : Synthesized via SNAr reactions using PyBroP-activated lactam intermediates, enabling efficient C-5 functionalization with amines or thiols .
- Pyrazolo[1,5-c]pyrimidines : Derived from hydrazone coupling reactions, where bromine is introduced early in the synthesis to guide regioselectivity .
- Triazolo[1,5-a]pyrimidines: Constructed via condensation of aldehydes, 3-amino-1,2,4-triazole, and cyanoacetyl-indole in DMF under heating, emphasizing cyclocondensation strategies .
Functional and Pharmacological Insights
While pharmacological data for the target compound is absent in the provided evidence, comparisons with analogues suggest:
- Electron-Withdrawing Groups (EWGs) : The 7-bromo group in the target compound may mimic the electronic effects of 7-trifluoromethyl in pyrazolo[1,5-a]pyrimidines, which are associated with enhanced binding to kinase targets .
- Methyl vs. Bulky Substituents : Methyl groups in the target compound likely improve metabolic stability compared to bulkier substituents (e.g., phenyl in ), though at the cost of reduced π-π stacking interactions.
- Triazole-Containing Analogues: The triazolo[1,5-a]pyrimidine derivatives in exhibit notable antimicrobial activity, suggesting that similar functionalization of the target compound could yield bioactive derivatives .
Biological Activity
Pyrimido(3,4-a)indole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Pyrimido(3,4-a)indole, 1,2,3,4-tetrahydro-7-bromo-2,3,5-trimethyl- , examining its structure, synthesis, and biological properties.
Chemical Structure and Properties
The compound's IUPAC name is 7-bromo-2,3,5-trimethyl-1H-pyrimido[3,4-a]indole . Its molecular formula is , with a molecular weight of 305.20 g/mol. The compound features a complex bicyclic structure that contributes to its unique biological properties.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H17BrN2 |
| Molecular Weight | 305.20 g/mol |
| Solubility | Moderately soluble |
| Log P (octanol-water) | 1.44 |
| Melting Point | Not specified |
Synthesis
The synthesis of Pyrimido(3,4-a)indole derivatives typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes the cyclization of appropriate indole derivatives with pyrimidine or its derivatives under acidic or basic conditions. The introduction of bromine and methyl groups can be achieved through electrophilic aromatic substitution reactions.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of Pyrimido(3,4-a)indole derivatives. For instance, research indicates that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. One study reported that a related compound exhibited an IC50 value of against glioma cells, indicating potent activity against this type of cancer .
Antimicrobial Activity
Pyrimido(3,4-a)indole derivatives have also shown promise as antimicrobial agents. In vitro assays demonstrated effectiveness against several bacterial strains. The mechanism of action is thought to involve the inhibition of nucleic acid synthesis and disruption of cell membrane integrity.
Neuroprotective Effects
Research has suggested that certain derivatives may possess neuroprotective properties. These compounds appear to modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced damage. This activity could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Studies
- Study on Anticancer Activity : A study evaluated the cytotoxic effects of various Pyrimido(3,4-a)indole derivatives against human cancer cell lines. The results showed that compounds with specific substitutions exhibited significantly lower IC50 values compared to standard chemotherapeutics .
- Antimicrobial Evaluation : A series of Pyrimido(3,4-a)indole derivatives were tested for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that some compounds had comparable or superior activity to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
